molecular formula C20H17NO4S B2605745 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 2097882-74-9

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2605745
CAS No.: 2097882-74-9
M. Wt: 367.42
InChI Key: DBGNSHYNQJGUKG-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and benzofuran moieties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds containing the furan ring, such as furfural and furan-2-carboxylic acid.

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid and 2,5-dimethylthiophene.

    Benzofuran Derivatives: Compounds containing the benzofuran ring, such as 2-benzofuran carboxylic acid and 7-methoxybenzofuran.

Uniqueness

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S/c1-23-16-6-2-5-13-11-17(25-19(13)16)20(22)21-12-14(15-7-3-9-24-15)18-8-4-10-26-18/h2-11,14H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGNSHYNQJGUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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